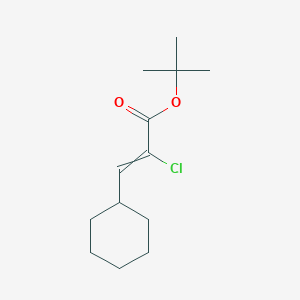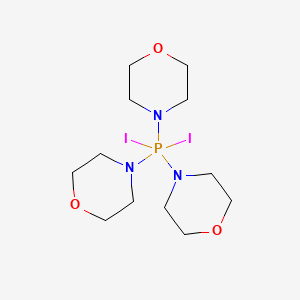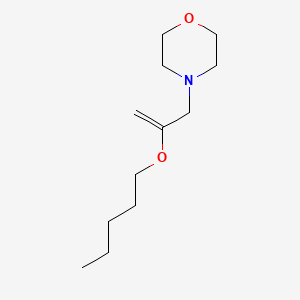stannane CAS No. 66149-36-8](/img/structure/B14485260.png)
[(2,2-Dimethylbut-3-enoyl)oxy](triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethylbut-3-enoyl)oxystannane is an organotin compound that features a stannane core bonded to a triphenyl group and a 2,2-dimethylbut-3-enoyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylbut-3-enoyl)oxystannane typically involves the reaction of triphenylstannane with 2,2-dimethylbut-3-enoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (2,2-Dimethylbut-3-enoyl)oxystannane can undergo various chemical reactions, including:
Oxidation: The stannane group can be oxidized to form stannic compounds.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The triphenyl group can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Organolithium or Grignard reagents can facilitate substitution reactions.
Major Products:
Oxidation: Formation of triphenyltin oxide.
Reduction: Formation of triphenyltin hydride.
Substitution: Formation of various organotin compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethylbut-3-enoyl)oxystannane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2,2-Dimethylbut-3-enoyl)oxystannane involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various ligands, influencing biochemical pathways and catalytic processes. The triphenyl group provides steric hindrance, affecting the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Triphenyltin chloride: Another organotin compound with similar applications but different reactivity.
Tributyltin oxide: Known for its use as a biocide and in antifouling paints.
Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films.
Uniqueness: (2,2-Dimethylbut-3-enoyl)oxystannane is unique due to the presence of the 2,2-dimethylbut-3-enoyl group, which imparts specific reactivity and properties. This makes it a valuable reagent in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
66149-36-8 |
|---|---|
Molekularformel |
C24H24O2Sn |
Molekulargewicht |
463.2 g/mol |
IUPAC-Name |
triphenylstannyl 2,2-dimethylbut-3-enoate |
InChI |
InChI=1S/C6H10O2.3C6H5.Sn/c1-4-6(2,3)5(7)8;3*1-2-4-6-5-3-1;/h4H,1H2,2-3H3,(H,7,8);3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
XBFUVBJNDVZNPF-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C=C)C(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)


![5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14485206.png)






![Diethyl [2-(benzylamino)propan-2-yl]phosphonate](/img/structure/B14485242.png)

